![molecular formula C16H20F6N2O2 B5061058 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea](/img/structure/B5061058.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea, commonly known as TFB, is a chemical compound that has gained interest in scientific research due to its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mécanisme D'action
TFB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of cellular processes that are regulated by the targeted protein kinase, such as cell proliferation, survival, and metabolism.
Biochemical and physiological effects:
TFB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of cellular metabolism. TFB has also been shown to affect various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
TFB has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and ability to inhibit specific protein kinases. However, TFB also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on TFB, including the development of more potent and selective protein kinase inhibitors, the identification of new protein kinase targets, and the investigation of the potential use of TFB in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of TFB and its effects on cellular processes and signaling pathways.
Méthodes De Synthèse
TFB can be synthesized using various methods, including the reaction of 4-butoxyaniline with 1,1,1-trifluoro-3-chloro-2-propanol, followed by the reaction of the resulting intermediate with urea. Another method involves the reaction of 4-butoxyaniline with 1,1,1-trifluoro-2-propanol, followed by the reaction of the resulting intermediate with phosgene and then with ammonia. These methods have been reported to yield TFB with high purity and yield.
Applications De Recherche Scientifique
TFB has been studied for its potential applications in scientific research, including as a protein kinase inhibitor, an anti-tumor agent, and as a tool for studying the role of protein kinases in cellular processes. TFB has been shown to inhibit the activity of various protein kinases, including AKT, PDK1, and SGK3, which are involved in cell proliferation, survival, and metabolism. TFB has also been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer and leukemia.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F6N2O2/c1-3-5-10-26-12-8-6-11(7-9-12)23-13(25)24-14(4-2,15(17,18)19)16(20,21)22/h6-9H,3-5,10H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFAVILLCBEMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)
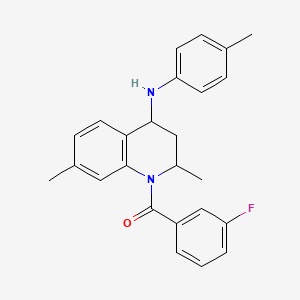
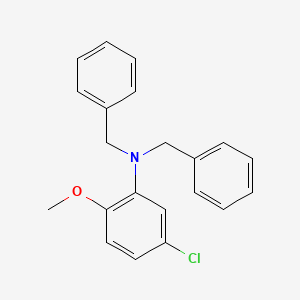
![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)
![2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5061016.png)
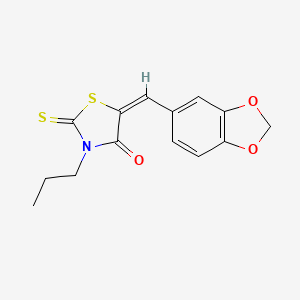
![4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5061020.png)
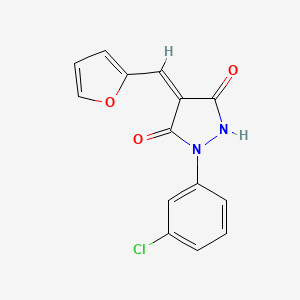
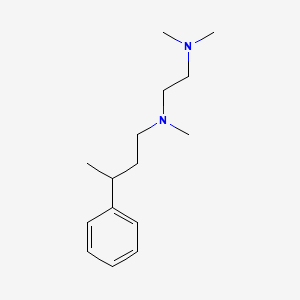
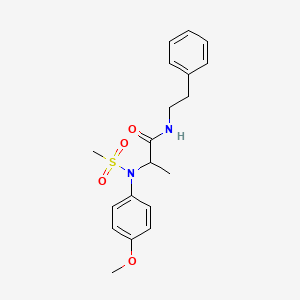
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5061043.png)
![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)
![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)